2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid
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Overview
Description
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can produce modified aniline compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have been studied for their potential as therapeutic agents. They have shown promise in treating diseases such as cancer, bacterial infections, and neurological disorders.
Materials Science: The compound can be used in the development of advanced materials, including fluorescent dyes, OLEDs, and sensors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The 1,2,4-oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzoic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14N4O3, with a molecular weight of 310.31 g/mol. The compound features a phenyl group attached to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄N₄O₃ |
Molecular Weight | 310.31 g/mol |
LogP | 4.8392 |
Polar Surface Area | 62.895 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, a series of 3-phenyl-1,2,4-oxadiazole derivatives demonstrated significant inhibitory activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL for these compounds, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. A theoretical study using Density Functional Theory (DFT) assessed the antioxidant mechanisms of oxadiazole derivatives. The findings suggested that electron-donating groups significantly enhance the antioxidant activities through mechanisms such as hydrogen atom transfer and single electron transfer . This indicates that derivatives like this compound may exhibit similar protective effects against oxidative damage.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored in various studies. For example, compounds containing the oxadiazole moiety have shown promising results in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. One study reported that certain derivatives exhibited IC50 values as low as 5.27 μM against cancer cell lines . This suggests that this compound could be further investigated as a lead compound in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various oxadiazole derivatives found that compound 16d , closely related to our compound of interest, displayed significant activity against SARS-CoV-2 M pro with an IC50 value of 5.27 μM. This highlights the potential for structural modifications in enhancing the biological activity of related compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of oxadiazole derivatives revealed that modifications at specific positions on the phenyl ring could lead to enhanced biological activity. For instance, substituents that increase electron density on the ring were found to improve both antimicrobial and anticancer activities . Such insights are valuable for optimizing the structure of this compound for targeted therapeutic applications.
Properties
CAS No. |
106832-95-5 |
---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[(3-phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-14(20)11-8-4-5-9-12(11)16-15-17-13(18-21-15)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,16,17,18) |
InChI Key |
QYTNHTFVZMNHNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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